BenchChemオンラインストアへようこそ!

(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid

Chiral Building Block Stereochemical Purity CAS Registry Ambiguity

(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid (CAS 2137769-12-9, molecular formula C23H25NO4, molecular weight 379.4 g/mol) is a conformationally constrained, chiral pyrrolidine-3-carboxylic acid derivative bearing an N-terminal Fmoc protecting group and a 4-propyl substituent. It serves as a specialized building block for solid-phase peptide synthesis (SPPS) and peptidomimetic design, belonging to the 4-substituted proline analogue family that enables fine-tuning of peptide backbone conformation, lipophilicity, and biological activity.

Molecular Formula C23H25NO4
Molecular Weight 379.456
CAS No. 2137769-12-9
Cat. No. B2626098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid
CAS2137769-12-9
Molecular FormulaC23H25NO4
Molecular Weight379.456
Structural Identifiers
SMILESCCCC1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C23H25NO4/c1-2-7-15-12-24(13-20(15)22(25)26)23(27)28-14-21-18-10-5-3-8-16(18)17-9-4-6-11-19(17)21/h3-6,8-11,15,20-21H,2,7,12-14H2,1H3,(H,25,26)/t15-,20-/m1/s1
InChIKeyKBIQQHOMCBLXPY-FOIQADDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid (CAS 2137769-12-9): A Chiral Fmoc-Protected 4-Alkylproline Building Block


(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid (CAS 2137769-12-9, molecular formula C23H25NO4, molecular weight 379.4 g/mol) is a conformationally constrained, chiral pyrrolidine-3-carboxylic acid derivative bearing an N-terminal Fmoc protecting group and a 4-propyl substituent [1]. It serves as a specialized building block for solid-phase peptide synthesis (SPPS) and peptidomimetic design, belonging to the 4-substituted proline analogue family that enables fine-tuning of peptide backbone conformation, lipophilicity, and biological activity [2].

Procurement Risk Alert: Why Generic Substitution of (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid (CAS 2137769-12-9) Fails


Substituting (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid with a generic 'Fmoc-proline derivative' or an in-class analogue is scientifically unsound due to three irreconcilable failure points. First, CAS 2137769-12-9 is commercially ambiguous: multiple suppliers list the racemic (3R,4R)-rel mixture under this same CAS registry, meaning an order placed solely by CAS number may yield a 1:1 diastereomeric mixture that is useless for stereospecific synthesis . Second, the 4-propyl substituent quantitatively alters the lipophilicity (computed XLogP3 = 4.2) relative to unsubstituted Fmoc-proline (XLogP3 = 3.0), a ΔlogP of ~1.2 log units that directly impacts peptide membrane permeability, aggregation propensity, and chromatographic retention [1]. Third, stereochemistry at the 3- and 4-positions determines biological activity: the (3S,4S) configuration is specifically required for correct presentation of the propyl side chain in conformationally constrained peptidomimetics targeting DPP-IV and neurological receptors, as established by structure-activity relationship (SAR) studies on 4-alkylpyrrolidine-3-carboxylic acids [2]. These differences cannot be overcome by adjusting reaction conditions or purification steps.

Quantitative Differentiation Evidence for (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid (CAS 2137769-12-9)


Stereochemical Identity and CAS Ambiguity: Single (3S,4S) Enantiomer vs. Racemic Mixture Sold Under Identical CAS 2137769-12-9

The target compound is defined by IUPAC name and InChI Key (KBIQQHOMCBLXPY-FOIQADDNSA-N) as the single (3S,4S) enantiomer with two defined stereocenters . However, commercial suppliers including ChemicalBook list the racemic (3R,4R)-rel mixture under the identical CAS 2137769-12-9 . The PubChem entry for this InChI Key is explicitly labeled as 'rac-(3R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-propylpyrrolidine-3-carboxylic acid' [1]. This means procurement by CAS number alone carries a documented risk of receiving a 1:1 racemate, which is a distinct chemical entity with zero enantiomeric excess and fundamentally different applicability in stereospecific synthesis.

Chiral Building Block Stereochemical Purity CAS Registry Ambiguity Procurement Risk

Computed Lipophilicity Advantage: ΔXLogP3 = +1.2 vs. Unsubstituted Fmoc-L-Proline

The 4-propyl substituent significantly elevates calculated lipophilicity. The target compound has a computed XLogP3 of 4.2 [1], compared to 3.00 for Fmoc-L-proline (CAS 71989-31-6) . This ΔXLogP3 of +1.2 log units corresponds to an approximately 16-fold increase in predicted octanol-water partition coefficient, which directly influences peptide membrane permeability, plasma protein binding, and reverse-phase HPLC retention time. For reference, the 4-methyl analogue (Fmoc-trans-4-methyl-L-Pro-OH) has a predicted XLogP of approximately 3.6 (intermediate between propyl and unsubstituted), indicating that the propyl chain is the shortest n-alkyl substituent achieving an XLogP >4.0 in this scaffold [2].

Lipophilicity Membrane Permeability Peptide Drug Design 4-Alkylproline SAR

Pharmacological Class Validation: 4-Propylpyrrolidine-3-carboxylic Acids as Privileged Scaffolds for Neurological and DPP-IV Targets

U.S. Patent 6,245,801 explicitly claims trans-4-propyl-pyrrolidine-3-carboxylic acid (claim 7) as a compound of formula I useful for treating epilepsy, faintness attacks, hypokinesia, cranial disorders, neurodegenerative disorders, depression, anxiety, panic, pain, and neuropathological disorders [1]. This patent establishes that the 4-propyl substituent is specifically enumerated among the preferred 3-4 carbon alkyl chains, distinguishing it from shorter (methyl, ethyl) and longer (butyl) homologues. Separately, (2S,4S)-N-tert-butyloxycarbonyl-4-propylproline (the Boc-protected analogue of the target compound's free acid) has been specifically utilized in the synthesis and evaluation of (4-substituted prolyl)prolinenitriles as DPP-IV inhibitors, where the 4-alkyl substituent directly modulates inhibitory potency and duration of action . The (3S,4S) absolute configuration of the target compound corresponds to the (2S,4S) stereochemistry of the bioactive proline residue in these inhibitors, making the Fmoc-protected form the requisite building block for SPPS-based inhibitor synthesis.

DPP-IV Inhibition Epilepsy Neurological Disorders 4-Alkylproline SAR

Topological Polar Surface Area Constancy: TPSA = 66.8 Ų Across 4-Alkyl Fmoc-Proline Series Enables Isolated Lipophilicity Tuning

Despite the significant increase in lipophilicity conferred by the 4-propyl group, the topological polar surface area (TPSA) remains unchanged at 66.8 Ų across the Fmoc-Pro (TPSA = 66.8 Ų), Fmoc-4-methyl-Pro, and Fmoc-4-propyl-Pro series [1][2]. This is because the 4-alkyl substituent adds only non-polar carbon and hydrogen atoms, leaving the carboxylic acid (HBD/HBA) and carbamate (HBA) pharmacophores identical. The constancy of TPSA means the 4-propyl compound achieves enhanced membrane permeability (via elevated logP) without the TPSA penalty that typically accompanies polarity-increasing modifications. This property is particularly valuable in CNS drug design, where maintaining TPSA < 90 Ų while increasing logP is a well-established strategy for improving blood-brain barrier penetration [3].

TPSA Physicochemical Property Tuning Peptide ADME 4-Alkylproline Design

Stereochemical Stringency in Natural Product Configuration: Requirement of Defined (2S,4S)-4-Propylproline for Hormaomycin Absolute Configuration Elucidation

The complete absolute configuration of the signal metabolite hormaomycin 1a was established using HPLC and HPLC/MS experiments with appropriately derivatized 4-propylprolines, specifically requiring both (2S,4S)-6 and (2R,4R)-6 enantiomers [1]. This study demonstrates that unambiguous determination of the stereochemistry of natural products containing 4-propylproline residues depends on access to single-enantiomer, stereochemically pure building blocks. The Fmoc-protected (3S,4S) compound (which corresponds to (2S,4S) in the proline numbering convention) is the direct synthetic equivalent of the derivatized 4-propylprolines used in this configurational analysis. Use of the racemate would produce ambiguous chromatographic results, as both enantiomers would co-elute or require chiral separation that may not be achievable under the published conditions.

Hormaomycin Absolute Configuration Chiral HPLC 4-Propylproline Stereochemistry

Verified Application Scenarios for (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid (CAS 2137769-12-9)


Stereospecific Solid-Phase Peptide Synthesis of Conformationally Constrained DPP-IV Inhibitor Peptidomimetics

The (3S,4S)-4-propyl configuration directly maps to the (2S,4S)-4-propylproline residue required in (4-substituted prolyl)prolinenitrile DPP-IV inhibitors. The Fmoc protecting group enables standard SPPS coupling cycles (piperidine deprotection, HBTU/HATU activation), while the 4-propyl substituent provides the lipophilicity (XLogP3 = 4.2) necessary for membrane permeability and target engagement [1]. This compound is the only Fmoc-protected building block that delivers the 4-propyl substituent with the correct (S,S) stereochemistry for this inhibitor class. The Boc analogue cannot be used in Fmoc-SPPS due to orthogonal deprotection incompatibility, and the 4-methyl analogue lacks the required lipophilicity for optimal DPP-IV binding kinetics as inferred from SAR trends in U.S. Patent 6,245,801 [2].

Absolute Configuration Assignment of 4-Propylproline-Containing Natural Products via Chiral Derivatization and HPLC/MS

As demonstrated in the hormaomycin absolute configuration study, single-enantiomer derivatized 4-propylprolines are indispensable reference standards for HPLC and HPLC/MS-based configurational analysis [3]. The target compound, following Fmoc deprotection and appropriate derivatization, serves as the (2S,4S) reference standard against which the (2R,4R) enantiomer and natural isolates are compared. The validated InChI Key (KBIQQHOMCBLXPY-FOIQADDNSA-N) provides unambiguous electronic identity verification, and the single-enantiomer composition eliminates the need for chiral chromatographic separation of reference standards prior to analysis .

Rational Tuning of Peptide Lipophilicity While Maintaining Constant TPSA in CNS-Targeted Peptide Drug Discovery

For CNS peptide drug candidates requiring improved blood-brain barrier penetration, the 4-propyl Fmoc-proline building block offers a validated strategy to increase logP by +1.2 units (from 3.0 to 4.2) while holding TPSA constant at 66.8 Ų [4]. This is superior to alternative lipophilicity-enhancement approaches such as N-methylation (which can disrupt backbone H-bonding) or halogenation (which increases TPSA). The compound integrates seamlessly into standard Fmoc-SPPS workflows, enabling systematic SAR exploration of 4-alkyl chain length at any proline position within a peptide sequence without modifying the synthetic protocol.

Procurement-Risk-Minimized Acquisition of Stereochemically Defined 4-Propylproline Building Blocks for GLP-1 Analogue and Peptide Therapeutic Development

Given the documented CAS ambiguity—where both the single (3S,4S) enantiomer and the racemic (3R,4R)-rel mixture are listed under CAS 2137769-12-9 [5]—procurement specifications must mandate: (a) verification of stereochemical identity by chiral HPLC or optical rotation against a certified (3S,4S) standard; (b) InChI Key confirmation as KBIQQHOMCBLXPY-FOIQADDNSA-N; and (c) a Certificate of Analysis stating enantiomeric excess ≥98%. This compound is the preferred Fmoc-4-propylproline building block for GLP-1 analogue development and other peptide therapeutic programs where batch-to-batch stereochemical consistency is a regulatory requirement for IND-enabling studies.

Quote Request

Request a Quote for (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.